molecular formula C20H36O4 B1682993 PGE1 alcohol CAS No. 21562-57-2

PGE1 alcohol

Katalognummer: B1682993
CAS-Nummer: 21562-57-2
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: CMHCOGHTKXUQKW-KOAZGICHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Prostaglandin (B15479496) E1 Research and Development

The journey of prostaglandin research began in the 1930s with initial observations by New York gynecologists Kurzrok and Lieb, who noted that human seminal fluid could cause contraction or relaxation of isolated uterine muscle strips nih.govwikidata.org. Independently, in the mid-1930s, Swedish physiologist Ulf von Euler and Irish-English physiologist Maurice Walter Goldblatt reported similar smooth muscle-contracting effects from sheep seminal fluid extracts nih.govwikidata.org. Von Euler subsequently named the unidentified substance "prostaglandin," believing it originated from the prostate gland, a term that later proved to be a misnomer as these substances were found to be produced by many tissues nih.govwikidata.orguni.lufishersci.canih.gov.

Significant breakthroughs occurred in the 1950s and 1960s, primarily through the pioneering work of Swedish biochemist Sune K. Bergström. In 1957, Bergström successfully isolated a prostaglandin in crystalline form, and by 1960, he and J. Sjövall reported the isolation of PGE and PGF from sheep vesicular glands nih.gov. Further research by Bergström and Bengt I. Samuelsson elucidated the biosynthesis of prostaglandins (B1171923) from unsaturated fatty acids, specifically identifying arachidonic acid as a precursor and the enzyme cyclo-oxygenase as a key catalyst in their formation nih.govwikidata.orgnih.govnih.gov. In 1971, British biochemist Sir John Robert Vane made the crucial discovery that aspirin (B1665792) and similar drugs inhibit prostaglandin synthesis nih.govwikidata.orgnih.gov. For their collective contributions to the isolation, identification, and analysis of prostaglandins, Bergström, Samuelsson, and Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982 nih.govnih.govnih.govwikipedia.org. The Upjohn Pharmaceutical Company played a role in facilitating research by initiating large-scale prostaglandin production in 1965 uni.lu.

Table 1: Key Historical Milestones in Prostaglandin E1 Research

YearEventKey Researchers/EntitiesCitation
1930Observation of human seminal fluid effects on uterine smooth muscle.Kurzrok and Lieb nih.govwikidata.org
1935Isolation of a lipid-soluble acid from seminal fluid, named "prostaglandin."Ulf von Euler, Maurice Walter Goldblatt nih.govwikidata.org
1957Isolation of PGE1 in crystalline form.Sune K. Bergström fishersci.canih.govnih.gov
1960Isolation of PGE and PGF from sheep vesicular glands.Sune K. Bergström, J. Sjövall nih.gov
1965First large-scale prostaglandin production to meet research needs.Upjohn Pharmaceutical Company uni.lu
1971Discovery that aspirin inhibits prostaglandin synthesis.Sir John Robert Vane nih.govwikidata.orgnih.gov
1982Nobel Prize in Physiology or Medicine awarded for prostaglandin research.Sune K. Bergström, Bengt I. Samuelsson, Sir John Robert Vane nih.govnih.govnih.govwikipedia.org

Biochemical Characterization and Physiological Endogeneity of Prostaglandin E1

Prostaglandin E1 (PGE1) is a 20-carbon fatty acid characterized by a five-carbon ring and two hydrocarbon chains, including a double bond in one of its side chains nih.govnih.gov. Its molecular formula is C20H34O5, and it has a molecular weight of 354.49 g/mol nih.govfishersci.comlipidmaps.orguni.lu. Chemically, PGE1 is designated as (1R,2R,3R)-3-Hydroxy-2-[(E)-(3S)-3-hydroxy-1-octenyl]-5-oxocyclopentane heptanoic acid fishersci.comlipidmaps.orglipidmaps.org.

PGE1 is biosynthesized on an as-needed basis from dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid fishersci.canih.govlipidmaps.orgwikipedia.orgctdbase.org. The biosynthesis pathway involves the action of cyclooxygenase (COX-1 and COX-2) enzymes, which convert DGLA into prostaglandin H1 (PGH1) wikipedia.orgctdbase.orguni.luuni.lu. Subsequently, PGH1 is transformed into PGE1 by prostaglandin E synthase (PGES) wikipedia.orgctdbase.orguni.luuni.lu.

As an endogenous prostaglandin, PGE1 is found in physiologically significant amounts across nearly all human and animal tissues, with the lung being a major site of its synthesis and metabolism nih.govwikipedia.orgnih.govmpg.de. Prostaglandins, including PGE1, act primarily as autocrine or paracrine factors, meaning their effects are localized to the immediate vicinity of their secretion rather than being transported through systemic circulation like endocrine hormones nih.govnih.gov. PGE1 exhibits a short half-life in vivo, typically lasting only a few seconds, which limits its systemic distribution and ensures its localized action fishersci.canih.govnih.gov. Its physiological roles are diverse and include potent vasodilation, inhibition of platelet aggregation, relaxation of smooth muscle, and modulation of inflammatory responses nih.govnih.govfishersci.comwikipedia.orgctdbase.orgmpg.dewikipedia.org.

Table 2: Biochemical Properties of Prostaglandin E1

PropertyValueCitation
Molecular FormulaC20H34O5 nih.govfishersci.comlipidmaps.orguni.lu
Molecular Weight354.49 g/mol fishersci.comlipidmaps.orguni.lu
Chemical Name(1R,2R,3R)-3-Hydroxy-2-[(E)-(3S)-3-hydroxy-1-octenyl]-5-oxocyclopentane heptanoic acid fishersci.comlipidmaps.orglipidmaps.org
Biosynthetic PrecursorDihomo-γ-linolenic acid (DGLA) fishersci.canih.govlipidmaps.orgwikipedia.orgctdbase.org
Biosynthetic EnzymesCyclooxygenase (COX-1, COX-2), Prostaglandin E Synthase (PGES) wikipedia.orgctdbase.orguni.luuni.lu
Physiological Half-lifeShort (seconds to minutes) fishersci.canih.govnih.gov

Pharmacological Profile and Research Significance of Alprostadil (B1665725) as a Synthetic Analog

Alprostadil is a synthetic analog that is chemically identical to naturally occurring Prostaglandin E1 (PGE1) fishersci.com. This chemical equivalence makes Alprostadil an invaluable tool for research into the pharmacological actions of PGE1.

The primary mechanism of action for Alprostadil involves its binding to specific G-protein coupled PGE1 receptors, which include EP1, EP2, EP3, EP4, and IP receptors, located on the surface of smooth muscle cells wikipedia.orgctdbase.orgwikipedia.org. This binding event triggers the activation of the enzyme adenylate cyclase, leading to a subsequent increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) ctdbase.org. Elevated cAMP levels then initiate a cascade of intracellular events that result in the relaxation of smooth muscle cells and a consequent vasodilation ctdbase.org. Unlike certain other vasodilators that depend on specific physiological stimuli, Alprostadil's action as a direct agonist allows it to induce its effects independently, making it particularly useful for targeted pharmacological studies.

In research, Alprostadil is extensively utilized to investigate various physiological processes where PGE1 plays a role. Its potent vasodilatory properties are studied in the context of blood flow regulation and peripheral vascular dynamics fishersci.comwikipedia.orgwikipedia.org. Researchers also employ Alprostadil to examine its inhibitory effects on platelet aggregation, contributing to the understanding of hemostasis and thrombosis fishersci.comwikipedia.org. Furthermore, its ability to relax diverse smooth muscle tissues has been explored in studies beyond vascular systems, such as its inhibitory effect on the motility of the human sphincter of Oddi. Research also investigates Alprostadil's potential in improving hepatic vascular flow and reducing ischemia-reperfusion injury in liver transplants. Its involvement in pain mediation and inflammatory processes, specifically through the facilitation of hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor, is another area of active research ctdbase.org. The consistent and direct agonistic action of Alprostadil on PGE1 receptors makes it a reliable compound for elucidating the complex signaling pathways mediated by prostaglandins.

Table 3: Pharmacological Actions of Prostaglandin E1/Alprostadil

ActionMechanism/EffectCitation
VasodilationBinds to PGE1 receptors, increases cAMP, relaxes smooth muscle, decreases peripheral resistance. nih.govfishersci.comwikipedia.orgctdbase.orgwikipedia.org
Platelet Aggregation InhibitionInhibits ADP-induced platelet aggregation. nih.govfishersci.comwikipedia.org
Smooth Muscle RelaxationInduces relaxation in various smooth muscles, including vascular and non-vascular tissues (e.g., sphincter of Oddi).
Anti-inflammatory EffectsModulates inflammatory responses, potentially through inhibition of nuclear factor-κB activation and reactive oxygen species production. ctdbase.orgmpg.dewikipedia.org
Pain ModulationFacilitates hyperpolarization-activated cyclic nucleotide-gated channel 2 via EP2 receptor in nociceptive neurons. ctdbase.org

Eigenschaften

IUPAC Name

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHCOGHTKXUQKW-KOAZGICHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234163
Record name (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21562-57-2
Record name (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21562-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TR4161
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021562572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacokinetic and Metabolic Research of Prostaglandin E1

In Vivo Metabolic Pathways and Enzyme Systems

The in vivo metabolism of Prostaglandin (B15479496) E1 is a rapid and efficient process, primarily dictated by enzymatic degradation that begins almost immediately upon its entry into the systemic circulation. This swift breakdown is a key determinant of its short biological half-life and localized effects.

Pulmonary First-Pass Metabolism and Systemic Inactivation

Prostaglandin E1 undergoes extensive first-pass metabolism in the lungs, a critical factor in its systemic inactivation. koreamed.orgwikilectures.eu Following intravenous administration, a significant portion of PGE1 is cleared during its initial transit through the pulmonary circulation. koreamed.orghres.ca Research indicates that approximately 60-90% of PGE1 is metabolized in a single pass through the lungs. wikilectures.eu This high extraction ratio is attributed to the rich concentration of specific enzymes within the lung endothelium that target prostaglandins (B1171923) for degradation. atsjournals.org

The efficiency of this pulmonary clearance can be influenced by various physiological and pathological conditions. For instance, in patients with Adult Respiratory Distress Syndrome (ARDS), the pulmonary extraction of PGE1 can be reduced. hres.canih.gov Studies have shown that the pulmonary extraction ratio in ARDS patients can vary significantly, from as low as 0.11 to as high as 0.90, and appears to be dependent on cardiac output rather than the administered dose. nih.gov The intrinsic clearance of PGE1 by the lungs in these patients may decrease as the severity of respiratory failure increases. nih.gov

Beyond the lungs, other organs such as the liver and kidneys also contribute to the metabolism and inactivation of PGE1, although to a lesser extent. pfizer.com The rapid and extensive nature of this first-pass metabolism results in a very short half-life for PGE1, estimated to be around 10 seconds to 5-10 minutes in the circulation. koreamed.orgwikilectures.eu

Characterization of Primary Metabolites (e.g., 13,14-dihydro-PGE1, 15-keto-13,14-dihydro-PGE0)

The enzymatic metabolism of Prostaglandin E1 results in the formation of several metabolites, with two primary derivatives being 13,14-dihydro-PGE1 and 15-keto-13,14-dihydro-PGE1. pfizer.comglpbio.com The initial and most significant metabolic step involves the oxidation of the C-15 hydroxyl group, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This leads to the formation of 15-keto-PGE1. Subsequently, the reduction of the double bond at C-13 by a reductase enzyme results in 15-keto-13,14-dihydro-PGE1. Another important metabolite, 13,14-dihydro-PGE1, is also formed and retains biological activity, in some cases comparable to the parent compound. glpbio.comncats.io

In contrast, 15-keto-13,14-dihydro-PGE1 is considered to be a major, biologically inactive metabolite. caymanchem.comscbt.com The conversion of PGE1 to these metabolites is a rapid process. Following intracavernosal administration, peripheral levels of the primary metabolite 15-oxo-13,14-dihydro-PGE1 have been observed to peak at 30 minutes and return to baseline levels by 60 minutes post-injection. hres.ca

The biological activity of these metabolites varies significantly. While 13,14-dihydro-PGE1 has been shown to inhibit platelet aggregation and induce arterial thromboresistance, similar to PGE1, the 15-keto metabolites are largely inactive. ncats.ionih.gov The rapid conversion to these less active or inactive forms contributes to the short duration of action of exogenously administered PGE1.

Pharmacokinetic Profiling in Preclinical and Clinical Research Settings

The pharmacokinetic profile of Prostaglandin E1 has been extensively studied in both preclinical animal models and human clinical trials. These studies have provided a detailed understanding of its absorption, distribution, and elimination kinetics, as well as the systemic exposure levels of the parent compound and its metabolites.

Absorption, Distribution, and Elimination Kinetics

The absorption, distribution, and elimination of Prostaglandin E1 are characterized by rapid systemic clearance. Following intravenous administration, PGE1 is rapidly distributed throughout the body, with the notable exception of the central nervous system, where its penetration is limited. pfizer.com

The primary route of elimination is through metabolism, with the lungs playing the most significant role. koreamed.orghres.ca The kidneys are the main route for the excretion of PGE1 metabolites, with approximately 90% of an intravenous dose being excreted in the urine within 24 hours. hres.ca There is no evidence of tissue retention of PGE1 or its metabolites following administration. hres.ca

The table below summarizes key pharmacokinetic parameters of Prostaglandin E1.

ParameterValueSpeciesNotes
Half-life ~10 seconds - 10 minutesHumanExtremely short due to rapid metabolism. koreamed.orgwikilectures.eu
Pulmonary Extraction 60-90%Human, SwineSignificant first-pass metabolism in the lungs. wikilectures.eunih.gov
Protein Binding 81% (to albumin)HumanPrimarily binds to plasma albumin. hres.ca
Elimination Primarily renal (metabolites)HumanMetabolites are excreted in the urine. hres.ca

Systemic Exposure of Prostaglandin E1 and Its Metabolites

Systemic exposure to Prostaglandin E1 following administration is typically low and transient due to its rapid metabolism. Even with continuous intravenous infusions, plasma concentrations of PGE1 remain relatively low. In studies of patients with ARDS receiving infusions, pulmonary arterial plasma levels ranged from 265 to 1,009 pg/ml, while systemic arterial levels were between 50 and 796 pg/ml. nih.gov

Following intracavernous injection for erectile dysfunction, systemic blood levels of PGE1 and its metabolites are detectable almost immediately. nih.gov However, these systemic concentrations are generally not associated with significant changes in vital signs. nih.gov Interestingly, one study found significantly lower systemic PGE1 concentrations in patients who had an erectile response compared to those who did not, suggesting localized effects within the cavernous tissue. nih.gov

The time to maximum concentration (Tmax) of PGE1 metabolites at the site of topical application is typically within one hour. dovepress.com In contrast, plasma levels of PGE1 and its metabolites are often undetectable at various time points after topical application, indicating either very low systemic absorption or extremely rapid metabolism. dovepress.com

Investigation of Prostaglandin E1 Stability in Biological Matrices and Formulations

The chemical stability of Prostaglandin E1 is a critical consideration for its formulation and therapeutic use. It is known to be sensitive to various factors, including pH, temperature, and light. sigmaaldrich.comresearchgate.net

Research has shown that the stability of PGE1 in aqueous solutions is pH-dependent, with maximum stability observed in the pH range of 6-7.2. sigmaaldrich.com In lipid emulsion formulations, an optimal pH of 4.0 has been identified to enhance stability. tandfonline.com

Studies on the stability of PGE1 in polypropylene (B1209903) syringes, often used for continuous intravenous administration, have demonstrated good stability under refrigerated conditions (4°C) for up to 30 days. nih.gov When stored in polypropylene syringes at 30°C, PGE1 solutions in 10% dextrose were found to be stable for at least 48 hours. nih.govnih.gov Prostaglandin A1 has been identified as a primary degradation product in these solutions. nih.govnih.gov

The table below provides a summary of the stability of Prostaglandin E1 under different conditions.

Formulation/MatrixStorage ConditionDuration of StabilityKey Findings
Aqueous Solution FrozenMay precipitate, redissolves with shaking.pH 6-7.2 provides maximum stability. sigmaaldrich.com
Polypropylene Syringes 4°C30 daysChemically stable in original and diluted forms. nih.gov
Polypropylene Syringes in 10% Dextrose 30°C48 hours≥90.0% of the initial concentration retained. nih.govnih.gov
Lipid Emulsion 4°C6 monthsOptimized formulation showed increased stability. tandfonline.com

Preclinical Research into Prostaglandin E1 S Therapeutic Potential and Biological Effects

Cardiovascular and Hemodynamic System Research

PGE1 exhibits significant effects on the cardiovascular system, with preclinical studies highlighting its vasodilatory, anti-ischemic, and cardioprotective properties.

Vasodilatory and Anti-Ischemic Actions in Animal Models

PGE1 is recognized as a potent vasodilator with the ability to protect against ischemic injury in various animal models. frontiersin.org Studies have demonstrated its capacity to increase peripheral blood flow in critical organs such as the heart, kidneys, and liver. frontiersin.org In models of chronic cerebral hypoperfusion in rats, PGE1 treatment has been shown to restore cerebral blood flow by promoting vertebral artery dilation. frontiersin.org This vasodilatory effect contributes to its protective role against neuronal damage and cognitive impairment associated with reduced blood flow to the brain. frontiersin.org

Furthermore, in animal models of acute myocardial infarction, PGE1 has been shown to limit the size of the infarct, improve coronary blood flow, and reduce both the preload and afterload on the left ventricle. nih.gov These actions collectively contribute to its anti-ischemic effects and its potential to mitigate cardiac damage following an ischemic event. In a sheep model of vasoconstrictor pulmonary hypertension, PGE1 demonstrated significant pulmonary specificity, effectively decreasing pulmonary artery pressure and resistance while increasing cardiac output. nih.gov

Studies on Pulmonary Vascular Dynamics and Right Ventricular Function

In a rat model of monocrotaline-induced PAH, treatment with PGE1 was found to reduce the structural remodeling of the lung and heart. koreamed.orgacbjournal.org Specifically, it decreased the number of intra-acinar arteries and the thickening of the medial wall in pulmonary arterioles, which are key indicators of vascular remodeling in PAH. koreamed.org This, in turn, led to an improvement in right ventricular hypertrophy, a consequence of the increased pressure load on the right ventricle. koreamed.orgacbjournal.org Furthermore, studies in neonatal models of congenital diaphragmatic hernia with associated pulmonary hypertension have shown that PGE1 can relieve and stabilize right ventricular function. frontiersin.org However, some studies have noted that while PGE1 can reduce pulmonary artery pressure, it may have a limited effect on reducing pulmonary vascular resistance in certain experimental models of acute lung injury. nih.gov

Amelioration of Pathological Cardiac Hypertrophy

PGE1 has demonstrated a protective effect against the development of pathological cardiac hypertrophy. In a mouse model where cardiac hypertrophy was induced by angiotensin II, PGE1 treatment was found to ameliorate this condition both in live animals and in isolated heart muscle cells. researchgate.netnih.gov The underlying mechanism appears to involve the upregulation of a specific gene called Netrin-1 (Ntn1). researchgate.netnih.gov This upregulation, triggered by PGE1 acting on the EP3 receptor, subsequently inhibits the mitogen-activated protein kinase (MAPK) signaling pathway, which is known to be involved in the development of cardiac hypertrophy. researchgate.netnih.gov

In a rat model of monocrotaline-induced pulmonary arterial hypertension, PGE1 treatment also led to a reduction in right ventricular hypertrophy. koreamed.orgresearchgate.net This effect is likely secondary to the reduction in pulmonary artery pressure and vascular remodeling, which lessens the workload on the right ventricle. koreamed.org

Cellular and Tissue-Specific Responses

Beyond its hemodynamic effects, PGE1 elicits a range of cellular and tissue-specific responses, including the modulation of platelet aggregation and inflammatory processes.

Antiplatelet Aggregation Mechanisms and Thrombus Modulation

PGE1 is a well-established inhibitor of platelet aggregation. frontiersin.orgmdpi.comresearchgate.net It effectively counteracts the aggregation of platelets induced by agents such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen. frontiersin.orgresearchgate.netkarger.com The primary mechanism behind this antiplatelet effect is the stimulation of cyclic adenosine monophosphate (cAMP) synthesis within the platelets. mdpi.comkarger.com

PGE1 exerts its effect by binding to the prostanoid IP receptor (the prostacyclin receptor) on platelets. mdpi.comkarger.com This binding activates the Gαs protein-adenylate cyclase pathway, leading to an increase in intracellular cAMP levels. karger.com Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various target proteins that inhibit platelet activation and aggregation. karger.com Studies have shown that neonatal platelets are particularly sensitive to the inhibitory effects of PGE1 compared to adult platelets, exhibiting higher basal and PGE1-induced cAMP levels. karger.com

The ability of PGE1 to inhibit platelet aggregation contributes to its potential to modulate thrombus formation. frontiersin.org By preventing platelets from clumping together, PGE1 can help to maintain blood flow and prevent the formation of blood clots. frontiersin.orgresearchgate.net

Anti-inflammatory, Immunomodulatory, and Antioxidant Effects

Preclinical studies have revealed that PGE1 possesses significant anti-inflammatory, immunomodulatory, and antioxidant properties. koreamed.orgacbjournal.orgresearchgate.netfrontiersin.org It has been shown to exert anti-inflammatory effects by inhibiting the recruitment of polymorphonuclear leukocytes (neutrophils) to sites of inflammation. nih.gov This is achieved, in part, by modulating the formyl peptide chemotactic receptor on neutrophils. nih.gov PGE1 can also suppress the production of pro-inflammatory cytokines. koreamed.org

In the context of immunomodulation, PGE1 has been observed to shift the balance from pro-inflammatory to anti-inflammatory cytokines. koreamed.org This modulation of the immune response can be beneficial in conditions characterized by excessive inflammation.

Regulation of Osteoblast Activity and Bone Remodeling Markers

Prostaglandin (B15479496) E1 (PGE1) has been identified as a significant local regulator of bone metabolism. Its effects are complex, involving both bone resorption and formation, primarily through its influence on osteoblasts, the cells responsible for new bone synthesis.

Studies have demonstrated that PGE1 can stimulate the proliferation and differentiation of osteoblastic cells. This is achieved through the activation of specific signaling pathways within the cells. For instance, research has shown that PGE1 can increase the expression of key osteogenic markers. One of the primary mechanisms involves the elevation of intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. chemicalbook.com

PGE1's role in bone remodeling is further highlighted by its influence on the expression of various markers. It has been shown to upregulate the production of factors that are essential for the bone formation process. The table below summarizes key findings from preclinical studies on the effect of PGE1 on osteoblast-related markers.

Table 1: Effect of PGE1 on Osteoblast Activity and Bone Remodeling Markers

Marker/Factor Effect of PGE1 Exposure Cellular/System Response
cAMP Increased intracellular levels Stimulation of osteoblast proliferation and differentiation. chemicalbook.com
Osteogenic Markers Upregulation Enhanced expression of genes associated with bone formation.
Cell Proliferation Stimulated Increased number of osteoblastic cells.

Impact on Ciliary Function and Epithelial Cell Biology

The influence of prostaglandins (B1171923) on epithelial tissues, particularly concerning ciliary function, is an area of active investigation. Cilia are microtubule-based organelles that project from the surface of epithelial cells and are critical for processes such as fluid and mucus transport in the respiratory tract.

Table 2: Investigated Effects of PGE1 on Ciliary and Epithelial Biology

Parameter Investigated Effect Model System
Bronchodilation Significant, though short-acting, bronchodilation observed. glpbio.comcaymanchem.com Human asthmatics (inhalation treatment). glpbio.comcaymanchem.com
Bronchial Muscle Relaxation Relaxant activity comparable to PGE1. glpbio.comcaymanchem.com Human bronchial muscle (in vitro). glpbio.comcaymanchem.com
Receptor Binding (PGE1 Alcohol) Binds to EP3 and EP4 receptors. glpbio.comcaymanchem.com Mouse recombinant receptors. glpbio.comcaymanchem.com

Investigation of Endothelial Cell Response to Metabolic Stress

Endothelial cells, which form the inner lining of blood vessels, are crucial for vascular health. They are also highly responsive to various forms of stress, including metabolic stress characterized by factors like hypoxia or nutrient deprivation. Prostaglandin E1 has been studied for its potential to protect these cells from stress-induced injury.

PGE1 is a potent vasodilator and inhibitor of platelet aggregation. drugs.comnih.gov These properties are fundamental to its effects on the endothelium. Under conditions of metabolic stress, PGE1 can help maintain blood flow and prevent the formation of microthrombi, thereby preserving tissue perfusion. The mechanism involves the relaxation of vascular smooth muscle, which is mediated by the binding of PGE1 to its receptors on these cells. drugbank.com

Furthermore, studies have explored the direct effects of PGE1 on endothelial cells. It is believed to modulate inflammatory responses and reduce endothelial activation, which are common features of metabolic stress. By inhibiting the expression of adhesion molecules and the release of pro-inflammatory cytokines, PGE1 can help to mitigate the damage to the vascular endothelium.

Exploratory Research in Diverse Disease Models

The multifaceted biological activities of Prostaglandin E1 have prompted its investigation in a variety of preclinical disease models.

Neurovascular and Cerebrovascular Studies

In the context of the neurovascular unit, which comprises neurons, glial cells, and cerebral blood vessels, PGE1 has been explored for its potential protective effects. Its vasodilatory properties are of particular interest in conditions of cerebral ischemia, where maintaining or restoring blood flow is critical. By dilating cerebral arteries, PGE1 can improve microcirculation and oxygen delivery to brain tissue.

Additionally, research has delved into the interaction between ethanol (B145695) and PGE1 in the central nervous system. Studies using primary cultures of hypothalamic cells have shown that acute ethanol exposure can increase PGE1-stimulated levels of cAMP and immunoreactive beta-endorphin (B3029290) (IR-beta-EP) release. nih.gov Conversely, chronic ethanol exposure led to diminished cAMP responses to PGE1, suggesting an adaptive response of the beta-endorphin neurons to ethanol that may be mediated through the cAMP system. nih.gov

Renal Protection and Nephrotoxicity Mitigation Research

The kidneys are highly vascularized organs and are susceptible to injury from toxins and ischemia. PGE1 has been investigated for its potential to protect the kidneys from such insults. Its vasodilatory effect on renal arteries can improve renal blood flow and glomerular filtration rate.

Preclinical studies have shown that PGE1 can mitigate the nephrotoxic effects of certain drugs and contrast agents. By enhancing renal perfusion, PGE1 helps to dilute the concentration of toxic substances in the renal tubules and facilitate their excretion. The metabolites of PGE1 are primarily excreted by the kidneys, with excretion being largely complete within 24 hours after administration. drugs.comdrugbank.com

Hepatic Ischemia-Reperfusion Injury Models

Hepatic ischemia-reperfusion (I/R) injury is a significant cause of liver damage that can occur during liver surgery and transplantation. The injury is characterized by an initial period of restricted blood supply (ischemia) followed by the restoration of blood flow (reperfusion), which paradoxically triggers a robust inflammatory response and oxidative stress.

PGE1 has been studied in preclinical models of hepatic I/R injury for its protective effects. Its ability to inhibit platelet aggregation and act as a vasodilator is crucial in this context. drugs.comdrugbank.com By improving microcirculatory blood flow in the liver sinusoids, PGE1 can help to reduce the extent of ischemic damage. Furthermore, its anti-inflammatory properties may help to dampen the excessive inflammatory response that occurs upon reperfusion, thereby limiting secondary tissue injury.

Oncological Research: Antitumor Activity and Pathway Inhibition

The role of Prostaglandin E1 (PGE1) alcohol in oncology is complex, with research indicating both pro-tumorigenic and context-dependent anti-fibrotic activities. Its primary mechanism of action involves binding to prostanoid receptors, particularly the EP4 receptor, which can trigger divergent downstream signaling pathways depending on the cancer type and cellular environment. caymanchem.comaacrjournals.org

Studies have shown that this compound, acting as a selective EP4 receptor agonist, can promote cancer cell proliferation and invasion. In non-small cell lung cancer (NSCLC) cell lines A549 and H1299, treatment with this compound led to a significant increase in cellular proliferation. aacrjournals.org Similarly, in PC-3 prostate cancer cells, this compound was found to mimic the effects of Prostaglandin E2 (PGE2) by upregulating the expression of matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), RANKL, and RUNX2, proteins associated with cancer progression and invasion. spandidos-publications.com Research in hepatocellular carcinoma (HCC) Huh-7 cells further supports a pro-tumorigenic role, where this compound was demonstrated to increase the expression of the c-Myc proto-oncogene, thereby promoting cell growth and invasion. spandidos-publications.com

Conversely, other research highlights a potential anti-tumorigenic function for this compound, specifically in inhibiting processes related to cancer progression, such as epithelial-mesenchymal transition (EMT). In a study using the A549 human lung cancer cell line, this compound was found to inhibit the fibrotic response induced by Transforming growth factor-ß1 (TGF-β1). plos.org Specifically, it suppressed the TGF-β1-induced expression of key extracellular matrix components, fibronectin and collagen I, and also suppressed actin remodeling. plos.org This suggests that by activating EP2 and EP4 receptors, this compound can exert an anti-fibrotic effect, potentially counteracting the progression of fibrotic EMT. plos.org

Table 1: Observed Effects of this compound in Oncological Cell Line Studies

Cancer Type Cell Line Effect Associated Proteins/Genes Citations
Non-Small Cell Lung Cancer A549, H1299 Enhanced Cell Proliferation Not Specified aacrjournals.org
Prostate Cancer PC-3 Increased Expression of Invasion-Related Proteins MMP-2, MMP-9, RANKL, RUNX2 spandidos-publications.com
Hepatocellular Carcinoma Huh-7 Upregulated c-Myc, Promoted Cell Growth & Invasion c-Myc spandidos-publications.com
Lung Cancer A549 Inhibited TGF-β1-Induced Fibrotic Response Fibronectin, Collagen I plos.org

The signaling pathways modulated by this compound are central to its observed effects. In prostate cancer, its pro-invasive actions are mediated through the cAMP-PKA/PI3K-Akt signaling pathway. spandidos-publications.com The upregulation of c-Myc in hepatocellular carcinoma cells by this compound is driven by the EP4R/GS/AC/cAMP/PKA/CREB signaling cascade. spandidos-publications.com The anti-fibrotic effects observed in A549 lung cancer cells are mediated through the activation of EP2 and EP4 receptors. plos.org

Table 2: Signaling Pathway Involvement of this compound in Cancer Cells

Cancer Type Cell Line Pathway Outcome Citations
Prostate Cancer PC-3 cAMP-PKA/PI3K-Akt Upregulation of MMP-2, MMP-9, RANKL, RUNX2 spandidos-publications.com
Hepatocellular Carcinoma Huh-7 EP4R/GS/AC/cAMP/PKA/CREB Upregulation of c-Myc spandidos-publications.com
Lung Cancer A549 EP2 and EP4 Receptor Activation Inhibition of TGF-β1-induced fibronectin expression plos.org

Comparative Physiology Studies (e.g., Invertebrate Biological Roles)

Research into the physiological roles of prostaglandins in invertebrates has identified the presence and function of PGE1, the parent compound of this compound. A landmark study reported the first discovery of PGE1 in an invertebrate, the forest leech Haemadipsa sylvestris. nih.govresearchgate.net In this species, PGE1 is a key component of its saliva and acts as a molecular tool to facilitate its blood-sucking feeding method. nih.govresearchgate.net

The biological functions of PGE1 identified in the forest leech are multifaceted and crucial for overcoming host hemostasis. nih.gov These functions include potent inhibition of platelet aggregation, vasodilation leading to increased vascular permeability, and analgesic effects to suppress pain at the bite site. nih.govresearchgate.net The presence of PGE1 in leech saliva ensures continuous blood flow from the host, allowing the leech to successfully obtain a blood meal. nih.gov While researchers confirmed the presence of PGE1 in the leech, its origin—whether synthesized by the leech itself, by symbiotic bacteria, or enriched from host blood—remains an area for further investigation. researchgate.net

**Table 3: Biological Roles of PGE1 in the Invertebrate *Haemadipsa sylvestris***

Biological Function Mechanism/Effect Consequence for Leech Citations
Platelet Aggregation Inhibition Inhibits ADP-induced platelet aggregation Prevents blood clotting at the wound site, ensuring blood flow nih.govresearchgate.net
Vasodilation Increases vascular permeability Extends bleeding time and ensures effective blood suction nih.govresearchgate.net
Analgesia Suppresses acute pain Prevents host from detecting the bite and interrupting feeding nih.govresearchgate.net

More broadly, prostaglandins and other eicosanoids are recognized for their diverse and significant roles in invertebrate physiology. researchgate.netplos.org Beyond the specific functions observed in the leech, these lipid signaling molecules are known to mediate cellular immunity against microbial challenges and act in reproductive biology, including processes like oogenesis and egg-laying behavior in various insect species. researchgate.netsdbonline.org

Advanced Analytical Methodologies for Prostaglandin E1 Quantification and Characterization

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental for separating PGE1 from complex matrices and its various related compounds, enabling accurate quantification and characterization.

Liquid Chromatography (LC) is a widely employed technique for the analysis of Prostaglandin (B15479496) E1, often coupled with highly sensitive detection systems. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a common approach for PGE1 quantification. A reversed-phase HPLC system equipped with a photodiode array detector can effectively differentiate the UV spectra of PGE1 and its degradation products, such as Prostaglandin A1 (PGA1) and Prostaglandin B1 (PGB1) researchgate.netnih.govnih.gov. Quantification is typically achieved by measuring peak area at specific UV wavelengths, for instance, 220 nm for PGE1 researchgate.net.

For enhanced sensitivity and specificity, LC can be coupled with fluorescence detection. This often necessitates a pre-chromatographic derivatization step, such as the reaction of PGE1 with 2-bromoacetyl-6-methoxynaphthalene, followed by fluorescence detection at an excitation wavelength of 300 nm and an emission wavelength of 460 nm researchgate.netnih.gov. While offering improved detection limits, this derivatization can be time-consuming and adds complexity to sample preparation nih.gov.

Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer significant advantages in terms of speed and resolution. For instance, an UHPLC coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) has been developed for the simultaneous quantification of multiple prostaglandins (B1171923), including PGE1, demonstrating benefits in requiring low sample amounts, simplifying pretreatment, and enabling rapid and efficient multi-analyte quantification frontiersin.org. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method has been validated for PGE1, showing high trueness (98.2%–100.3%), repeatability (<2.2%), and intermediate precision (<4.7%) within a concentration range of 0.086–0.200 µg/mL nih.gov. The method's quantification limit was 0.086 µg/mL, and its detection limit was 0.026 µg/mL, effectively resolving PGE1 from degradation products nih.gov.

Table 1: LC-Based Analytical Parameters for Prostaglandin E1

Technique Detection System Key Features / Parameters Performance Metrics Reference
HPLC UV (220 nm) Reversed-phase, Photodiode array detector Quantification by peak area researchgate.netnih.gov
HPLC Fluorescence (λexc 300 nm, λem 460 nm) Pre-chromatographic derivatization (2-bromoacetyl-6-methoxynaphthalene) Improved sensitivity, time-consuming sample prep researchgate.netnih.gov
LC-HRMS Mass Spectrometry Validated range: 0.086-0.200 µg/mL Trueness: 98.2-100.3%, Repeatability: <2.2%, Intermediate precision: <4.7%, QL: 0.086 µg/mL, DL: 0.026 µg/mL nih.gov

(Note: This is an interactive data table. Values and parameters would typically be selectable or filterable in a dynamic digital format.)

Capillary Electrophoresis (CE) offers a high-resolution separation technique particularly valuable for assessing compound purity and profiling impurities of Prostaglandin E1. A CE method has been successfully developed for the separation and quantification of PGE1 and its major impurities, including Prostaglandin E2 (PGE2), Prostaglandin A1 (PGA1), and Prostaglandin B1 (PGB1) researchgate.net.

The method achieved good analyte peak shapes using mixed aqueous-organic solvents (e.g., methanol-acetonitrile) with bile acid salts like sodium cholate (B1235396) and sodium deoxycholate as buffer electrolytes researchgate.net. The addition of water to the organic running buffer was found to enhance both separation selectivity and sample compatibility with the CE system researchgate.net. The optimized conditions, utilizing 15 mM sodium deoxycholate in a mixed aqueous-organic solvent (20% water and 80% methanol-acetonitrile 75:25 v/v) in a 32.5 cm fused-silica "extended path" capillary, allowed for complete prostaglandin separation in approximately 10 minutes researchgate.net. This method demonstrated sensitivity with quantitation limits for impurities as low as 0.1% researchgate.net. CE is generally recognized for its high resolution, rapid analysis, and minimal sample requirements, making it suitable for monitoring protein purity and assessing post-translational modifications in biomolecules omicsonline.org.

Liquid Chromatography (LC) coupled with various detection systems (e.g., UV, Fluorescence)

Advanced Spectrometric Approaches

Spectrometric techniques provide crucial information regarding the molecular identity, quantity, and stereochemical features of Prostaglandin E1.

Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of Prostaglandin E1 and its various metabolites due to its high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS), particularly with negative ion chemical ionization (NICI) and triple-stage quadrupole mass spectrometry (GC/NICI-TSQ-MS), has been utilized for the determination of PGE1 and its main plasma metabolites, such as 15-keto-PGE0 and PGE0, using an isotope dilution assay capes.gov.br. This method involves solid-phase extraction, derivatization to the pentafluorobenzyl ester methoxime, thin-layer chromatography purification, and conversion to trimethylsilyl (B98337) ethers capes.gov.br. In healthy subjects, plasma concentrations were reported to be around 1-3 pg/mL for PGE1 and PGE0, and 2-15 pg/mL for 15-keto-PGE0 capes.gov.br. GC-MS has also been instrumental in identifying PGE1 metabolites resulting from beta-oxidation, such as dinorprostaglandin E1 and tetranorprostaglandin E1 nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) are widely adopted for the simultaneous quantification of oxylipins, including PGE1, offering high sensitivity and often eliminating the need for derivatization, which can introduce impurities and increase analysis time nih.govmdpi.commdpi.com. These methods can achieve limits of detection (LOD) as low as 0.01–0.21 pg on the column with run times of approximately 25 minutes nih.govmdpi.com. High-resolution electrospray ionization mass spectrometry (HRESIMS) provides precise mass measurements for structural confirmation of PGE1; for example, the [M-H]- calculated for C20H34O5 is 353.2328, with a reported found value of 353.2324 nih.govfrontiersin.org. Deuterated internal standards, such as Prostaglandin E1-d4, are commonly used in GC-MS or LC-MS assays to improve the accuracy and reliability of PGE1 quantification through isotope dilution caymanchem.com.

Table 2: Mass Spectrometry Applications for Prostaglandin E1

Technique Application Sample Type Key Findings / Performance Reference
GC/NICI-TSQ-MS Quantification of PGE1, 15-keto-PGE0, PGE0 Plasma PGE1 plasma conc.: ~1-3 pg/mL (healthy subjects) capes.gov.br
GC-MS Identification of metabolites Rat hepatocytes culture medium Identified dinorprostaglandin E1, tetranorprostaglandin E1 nih.gov
LC-MS/MS, UHPLC-MS/MS Simultaneous quantification of oxylipins Various biological matrices LOD: 0.01-0.21 pg on column, Run time: ~25 min nih.govmdpi.commdpi.com

(Note: This is an interactive data table. Values and parameters would typically be selectable or filterable in a dynamic digital format.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure and stereochemistry of organic molecules like Prostaglandin E1. Both 1H-NMR and two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), Rotating-frame Overhauser Effect Spectroscopy (ROSY), and Homonuclear Correlation Spectroscopy (1H-1H COSY), are employed for comprehensive structural analysis and stereochemical elucidation of PGE1 nih.govfrontiersin.orgnih.gov.

NMR chemical shift measurements can provide insights into molecular interactions, such as the dissociation of inclusion complexes formed between PGE1 and compounds like alpha-cyclodextrin (B1665218) upon dilution nih.gov. Furthermore, Nuclear Overhauser Effect (NOE) measurements offer valuable information about the spatial proximity of atoms, aiding in the elucidation of the three-dimensional structure of such complexes nih.gov. Beyond structural determination, NMR spectroscopy is also utilized to ascertain the optical purity of synthesized or isolated compounds, which is critical for stereoisomers like prostaglandins researchgate.netslideshare.net.

Mass Spectrometry (MS) for Identification and Quantification of Prostaglandin E1 and Metabolites

Immunological Assays and Biosensors (e.g., ELISA)

Immunological assays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), provide a sensitive and high-throughput method for the quantitative measurement of Prostaglandin E1 in biological samples. Competitive ELISA kits are widely available and designed for the accurate quantification of PGE1 in various matrices, including plasma, serum, urine, tissue culture media, saliva, and tissue homogenates mdpi.comabbexa.comantibodies.commybiosource.com.

The principle of competitive ELISA involves the competition between PGE1 present in the sample and a fixed amount of pre-coated PGE1 antigen on a 96-well microtiter plate for binding sites on a specific biotinylated anti-PGE1 antibody abbexa.comantibodies.com. Following incubation and washing steps, an HRP-Streptavidin conjugate is added, and the enzymatic reaction with a TMB substrate produces a blue color that changes to yellow upon the addition of an acidic stop solution abbexa.comantibodies.com. The intensity of the resulting yellow color is inversely proportional to the concentration of PGE1 in the original sample, allowing for quantification by reading the optical density (O.D.) absorbance at 450 nm against a standard curve abbexa.comantibodies.com.

Detection ranges for PGE1 ELISA kits vary, typically spanning from approximately 4.88 pg/mL to 5000 pg/mL mdpi.comabbexa.comantibodies.com. Sensitivities can be as low as 18.75 pg/mL antibodies.com or 46.9 pg/mL abbexa.com. While offering convenience and high throughput, immunoassays for eicosanoids may sometimes be limited by potential cross-reactivity with structurally similar compounds and, in some cases, lower sensitivity compared to advanced mass spectrometry-based methods nih.gov.

Table 3: Prostaglandin E1 ELISA Kit Performance

Sample Types Assay Type Detection Method Typical Range (pg/mL) Sensitivity (pg/mL) Reference

(Note: This is an interactive data table. Values and parameters would typically be selectable or filterable in a dynamic digital format.)

Translational Research and Clinical Investigation of Prostaglandin E1 Based Therapies Research Focus

Nephroprotective and Hepatoprotective Research

Prostaglandin (B15479496) E1 (PGE1) has been investigated for its protective effects on the kidneys and liver, particularly in conditions involving ischemia-reperfusion injury and chronic diseases. Its vasodilatory and anti-inflammatory properties contribute to its potential therapeutic utility in these contexts.

Prevention of Contrast-Induced Nephropathy in Clinical Studies

Contrast-induced nephropathy (CIN) is a significant complication following angiographic procedures. Prostaglandin E1 (Alprostadil), a known vasodilator, has been explored for its ability to improve renal blood flow and mitigate the risk of CIN. Small clinical studies have indicated some benefit of PGE1 in preventing CIN. nih.gov

A comprehensive meta-analysis encompassing 24 randomized controlled trials (RCTs) and involving 3,915 patients demonstrated that PGE1 significantly reduced the risk of CIN compared to control groups (conventional hydration, no PGE1, or placebo). nih.gov Furthermore, this meta-analysis revealed that serum creatinine (B1669602) levels were notably lower in the PGE1 groups at 24, 48, and 72 hours post-procedure. nih.gov Similarly, Cystatin C levels, another marker of renal function, were also significantly lower in the PGE1 group at these time points. nih.gov

Table 1: Impact of PGE1 on Renal Biomarkers in CIN Prevention (Meta-analysis Findings)

BiomarkerTime Point After OperationMean Difference (MD) (95% CI)p-value
Serum Creatinine24 hours-10.06 (-16.94, -3.19)< 0.01
Serum Creatinine48 hours-15.47 (-21.75, -9.18)< 0.01
Serum Creatinine72 hours-11.15 (-14.40, -7.91)< 0.01
Cystatin C24 hours-0.24 (-0.40, -0.07)< 0.01
Cystatin C48 hours-0.34 (-0.53, -0.14)< 0.01
Cystatin C72 hours-0.32 (-0.49, -0.15)< 0.01

Data derived from a meta-analysis of 24 RCTs. nih.gov

Studies have also explored the combined use of hydration and alprostadil (B1665725), suggesting a synergistic protective effect on renal function in elderly patients undergoing percutaneous coronary intervention. spandidos-publications.com

Renoprotective Mechanisms in Diabetic Nephropathy and Chronic Kidney Disease

Prostaglandin E1 is hypothesized to exert renoprotective effects in conditions such as diabetic kidney disease (DKD) and chronic kidney disease (CKD) by influencing renal hemodynamics and reducing proteinuria. PGE1 is believed to contribute to releasing intraglomerular pressure and increasing kidney blood circulation. cochrane.orgresearchgate.net

A Cochrane review identified six studies involving 271 participants that investigated PGE1 for preventing the progression of DKD. cochrane.orgresearchgate.net The findings suggested that PGE1 might have a positive impact on DKD by reducing urinary albumin excretion rate (UAER), microalbuminuria, and proteinuria. cochrane.orgresearchgate.net However, the review noted that the methodological quality of the included studies was poor, and the number of participants was small, indicating insufficient strong evidence for recommending PGE1 as a routine therapeutic measure for DKD prevention. cochrane.orgresearchgate.net Despite these limitations, the protective effect of PGE1 on diabetic renal dysfunction has been observed, primarily through improvements in hemodynamic changes such as decreased intraglomerular pressure and increased kidney blood circulation. researchgate.net Prostaglandins (B1171923), including PGE1, play a crucial role in the physiology and pathology of the kidney, contributing to functions like maintaining glomerular filtration. oncotarget.com

Applications in Post-Liver Transplant Ischemia-Reperfusion Injury

Ischemia-reperfusion injury (IRI) is a common and critical complication following liver transplantation (LT), contributing to graft dysfunction. Prostaglandin E1 (Alprostadil) is a potent vasodilator recognized for its ability to enhance hepatic blood flow and mitigate IRI after LT. nih.govresearchgate.netresearchgate.net

Retrospective studies have investigated the impact of PGE1 administration on renal outcomes in patients undergoing LT. One such study, including 145 LT patients, found that while patients receiving PGE1 for IRI experienced immediate acute renal injury post-LT, their renal function at 1-month, 6-months, and 12-months post-LT was comparable to those who did not experience IRI. nih.govresearchgate.netresearchgate.net This suggests that PGE1 may help in the recovery or stabilization of renal function in the long term despite initial challenges.

Moreover, PGE1 treatment has been shown to attenuate hepatic IRI and has been linked to a reduced risk of early hepatocellular carcinoma (HCC) recurrence following LT. nih.govmdpi.com This suggests a potential anti-cancer effect in the context of post-transplant care.

Emerging Clinical Research Areas

Beyond its established uses, Prostaglandin E1 is being explored in novel clinical research areas, highlighting its diverse pharmacological potential.

Female Sexual Arousal Disorder: Efficacy and Response Biomarker Research

Topical alprostadil (PGE1) has been investigated as a potential on-demand treatment for female sexual arousal disorder (FSAD). Studies have evaluated its efficacy in improving various aspects of sexual arousal. nih.govresearchgate.netuspharmacist.com

In multi-center, randomized, placebo-controlled, crossover design studies, topical alprostadil solution significantly increased genital vasocongestion compared to placebo across different dose levels and at various post-dosing time points. nih.gov Patient-reported assessments of physical and emotional arousal, as well as sexual satisfaction, were also significantly greater with higher doses of alprostadil (e.g., 400 mcg and 900 mcg) compared to placebo. nih.govresearchgate.net Some studies reported a significant increase in arousal success rates with increasing doses of alprostadil. researchgate.net The proposed mechanism of action involves increasing blood flow to the clitoris, which facilitates clitoral engorgement and enhances peripheral genital sexual arousal. scielo.br These data suggest that topical alprostadil warrants further research as a potential therapeutic option for women with FSAD. nih.gov

Table 2: Efficacy of Topical Alprostadil in Female Sexual Arousal Disorder

Efficacy ParameterAlprostadil Dose (mcg)Outcome vs. Placebo (Significance)
Genital Vasocongestion100, 400Significantly greater (p < 0.0001) nih.gov
Patient Physical Arousal400Significantly greater nih.gov
Patient Emotional Arousal400Significantly greater nih.gov
Sexual Satisfaction400Significantly greater nih.gov
Arousal Success Rate (Multicenter Study)500, 700, 900Significant increase with dose (e.g., 900 mcg vs. placebo, p < 0.0002) researchgate.net
FSFI Score Change from Baseline (Multicenter Study)500, 700, 900Consistent trend of improvement (e.g., 900 mcg vs. placebo, p = 0.002) researchgate.net

Data derived from clinical studies on topical alprostadil for FSAD. nih.govresearchgate.net

Exploratory Research in Neurological and Orthopedic Conditions (e.g., Lumbar Spinal Canal Stenosis)

Prostaglandin E1 and its derivatives have been investigated as conservative treatment options for lumbar spinal canal stenosis (LSCS), a condition characterized by neurogenic intermittent claudication (NIC) due to reduced intraneural blood flow and ischemia in nerve tissues. researchgate.netnih.govnih.gov

PGE1 is believed to alleviate symptoms in LSCS by enhancing blood flow in the cauda equina and nerve roots through its vasodilatory and antiplatelet aggregation effects. researchgate.netnih.govnih.govresearchgate.net In Japan, PGE1-related products such as PGE1, lipo-PGE1, and limaprost (B1675396) (a PGE1 derivative) have been clinically utilized for LSCS since the 1980s. researchgate.netnih.govresearchgate.net

Clinical studies on PGE1 treatment for LSCS have generally reported improvements in several outcome measures, including the visual analog scale (VAS) for pain, the Japanese Orthopaedic Association (JOA) score, and the neurogenic intermittent claudication (NIC) distance. researchgate.netnih.gov For instance, findings suggested that limaprost was more effective than etodolac (B1671708) (an NSAID) for LSCS patients experiencing cauda equina symptoms, showing better results in physical health components, mental health, leg numbness, walking distance, and patient satisfaction. cuestionesdefisioterapia.com While these findings are promising, most studies have involved short-term follow-up, underscoring the need for high-quality, long-term studies to further establish the efficacy and refine the indications and administration periods for PGE1-based therapies in LSCS. researchgate.netnih.gov

Future Perspectives and Grand Challenges in Prostaglandin E1 Research

Unraveling Undiscovered Receptor Interactions and Downstream Effectors

PGE1 exerts its effects by interacting with specific G-protein coupled receptors, including the E-prostanoid (EP) receptors (EP1, EP2, EP3, EP4) and the IP receptor scbt.comfrontiersin.org. While EP2, EP4, and IP receptors generally increase intracellular cAMP concentrations, EP1 and EP3 can increase intracellular Ca2+ and decrease intracellular cAMP, respectively frontiersin.org. A significant challenge lies in fully elucidating the nuanced binding affinities and downstream signaling cascades of PGE1 across its various receptor subtypes in different tissue contexts frontiersin.org. For instance, the EP4 receptor has been observed to localize on the primary cilium, a central cellular organelle for Hedgehog (HH) signaling transduction, where PGE1 acts through EP4 to inhibit HH signaling by enhancing cAMP-PKA activity, leading to the phosphorylation and degradation of GLI2 aacrjournals.orgaacrjournals.org. Further research is needed to identify other novel downstream effectors and unexplored signaling pathways that contribute to PGE1's diverse biological functions, potentially revealing new therapeutic targets.

Development of Highly Targeted and Personalized Prostaglandin (B15479496) E1 Therapies

The development of highly targeted and personalized PGE1 therapies represents a critical future direction. Current research aims to deliver PGE1 more precisely to specific sites of action, thereby enhancing efficacy and potentially minimizing systemic effects. For example, lipid microspheres and nanoemulsions have been explored as carriers designed to accumulate at vascular lesions, demonstrating more potent activity at lower doses compared to free PGE1 nih.govnih.gov. PEGylated nanoemulsions of PGE1 have shown improved stability and pharmacokinetics, with a significantly prolonged half-life in preclinical models nih.gov. The concept of personalized medicine for PGE1 is also emerging, particularly in conditions like congenital diaphragmatic hernia (CDH), where investigating therapeutic strategies based on individual clinical markers and echocardiographic indices of ventricular dysfunction could lead to more precise and effective treatments nih.gov.

Longitudinal Studies on Long-Term Biological Impact and Novel Therapeutic Opportunities

Longitudinal studies are essential to comprehensively understand the long-term biological impact of PGE1 administration. While PGE1 has been used for decades, particularly in neonates with ductal-dependent congenital heart disease, long-term effects on various physiological systems warrant further investigation nih.govmdpi.com. Studies have begun to characterize morphological changes in the ductus arteriosus after prolonged lipo-PGE1 administration, noting disorganized elastogenesis and little intimal cushion formation, suggesting a remodeling towards an elastic artery phenotype researchgate.net. Beyond its established uses, PGE1 is being explored for novel therapeutic opportunities. For instance, it has been identified as a potential drug repurposing candidate for cancer therapy, demonstrating the ability to overcome drug resistance mechanisms in Hedgehog-targeted therapies and showing significant antitumor effects in xenograft models of drug-refractory human medulloblastoma aacrjournals.orgaacrjournals.orgnih.gov.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Integrating omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive mechanistic understanding of PGE1's actions. Transcriptomic profiling has already been used to examine the effects of PGE1 on gene expression, revealing its ability to inhibit gene expression changes induced by other prostaglandins (B1171923), thereby preserving certain cellular functions mdpi.com. Future research can leverage these technologies to map the intricate molecular networks influenced by PGE1, identify novel biomarkers of response or resistance, and uncover previously unrecognized therapeutic pathways. This holistic approach can provide insights into how PGE1 modulates cellular processes at a system-wide level.

Addressing Resistance Mechanisms and Enhancing Therapeutic Efficacy of Prostaglandin E1

Addressing mechanisms of resistance and enhancing the therapeutic efficacy of PGE1 are significant challenges. In the context of cancer, PGE1 has shown promise in overcoming drug resistance, specifically by acting as a potent GLI2 antagonist that circumvents resistance mechanisms associated with Smoothened (SMO) mutagenesis and GLI2 amplification in the Hedgehog pathway aacrjournals.orgaacrjournals.org. This suggests a future where PGE1 or its analogs could be used in combination therapies to combat drug resistance in various diseases. Enhancing therapeutic efficacy also involves improving the compound's stability and bioavailability through advanced delivery systems, as seen with PEGylated nanoemulsions that prolong PGE1's elimination time nih.gov. Further research is needed to understand and overcome resistance mechanisms in other therapeutic areas where PGE1 is applied.

Innovations in Prostaglandin E1 Delivery Systems and Formulation Science

Innovations in delivery systems and formulation science are crucial for optimizing PGE1's therapeutic profile. Current efforts focus on improving stability, bioavailability, and targeted delivery while reducing the need for frequent administration. Examples of novel delivery approaches include:

Lipid Microspheres (Lipo-PGE1): These carriers, prepared from soybean oil and lecithin, encapsulate PGE1 and are designed to accumulate at vascular lesions, showing enhanced activity at lower doses nih.govnih.gov. Lipo-PGE1 has demonstrated potential in improving microcirculation and may ameliorate newly increased stenosis in arteries after percutaneous coronary intervention xiahepublishing.com.

Nanoemulsions: PEGylated nanoemulsions have been developed to improve PGE1's stability and pharmacokinetics, leading to a significantly higher area under the curve (AUC) and half-life compared to commercial formulations nih.gov.

Self-Microemulsifying Drug Delivery Systems (SMEDDS): PGE1 has been formulated into SMEDDS to create liquid preparations that can form microemulsions spontaneously upon contact with water, potentially allowing for sustained release and localized effects oregonstate.edu.

Liposomes: Liposomal formulations of PGE1 have been shown to improve the drug's dynamics and therapeutic index, with studies confirming their potential for transdermal delivery usask.cadrugbank.com.

Micelles: Novel combinations, such as PGE1 with D-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), have been explored to form micelles that facilitate permeation and offer rapid onset of action, potentially as an alternative to injectable forms scialert.net.

Bone-Targeted Conjugates: PGE1 has been conjugated with HPMA copolymers for bone-targeted delivery, mediated by agents like D-aspartic acid octapeptide or alendronate, for the treatment of musculoskeletal diseases like osteoporosis tandfonline.com.

These advancements aim to overcome challenges associated with PGE1's rapid metabolism and short half-life, enabling more effective and patient-friendly therapeutic applications nih.govstarship.org.nz.

Q & A

Q. What biochemical pathways link PGE1 alcohol to alcohol consumption and withdrawal symptoms?

this compound (prostaglandin E1 alcohol) interacts with alcohol metabolism through its role in essential fatty acid (EFA) pathways. Ethanol acutely stimulates PGE1 synthesis in the brain, temporarily alleviating depression by activating EP3/EP4 receptors . However, chronic alcohol use depletes dihomo-γ-linolenic acid (DGLA), a precursor for PGE1, exacerbating deficiencies and contributing to withdrawal-induced depression and schizophrenia-like symptoms . Methodological Insight : Use in vitro neuronal models or animal studies to measure DGLA and PGE1 levels via HPLC or LC-MS before/after ethanol exposure. Monitor behavioral outcomes (e.g., forced swim tests) to correlate biochemical depletion with depressive phenotypes .

Basic Research Question

Q. How should researchers prepare and stabilize this compound solutions for in vitro experiments?

this compound is sparingly soluble in aqueous buffers. For optimal solubility:

  • Dissolve in ethanol (25 mg/mL) or DMSO (20 mg/mL) first, then dilute with PBS (1:1 ratio) to achieve ~1 mg/mL .
  • Purge solvents with inert gas (e.g., nitrogen) to prevent oxidation.
  • Store stock solutions at -20°C; aqueous solutions are stable for ≤24 hours .
    Experimental Note : Validate stability using UV-Vis spectroscopy or mass spectrometry to confirm degradation rates under varying conditions.

Advanced Research Question

Q. How can contradictory findings about this compound’s effects on cAMP signaling be resolved?

Studies report conflicting data on ethanol’s interaction with PGE1-altered cAMP pathways. For example, PGE1 + ethanol reduces cAMP in RAW 264.7 cells via nFRET assays , but in HCC cells, this compound increases cAMP via EP4 receptor activation . Resolution Strategy :

  • Compare cell-type-specific receptor expression (e.g., EP3 vs. EP4 dominance) using qPCR or flow cytometry.
  • Employ inhibitors (e.g., SQ22536 for adenylate cyclase) to isolate pathway contributions .
  • Replicate experiments across multiple models (e.g., primary hepatocytes vs. immortalized lines) to assess consistency .

Advanced Research Question

Q. What experimental models best capture this compound’s hepatoprotective effects in alcohol-induced liver injury?

In rat models, ethanol and CCl4 co-administration elevates serum ALT, AST, and MDA (a lipid peroxidation marker), which this compound mitigates by reducing fibrosis and inflammation . Methodology :

  • Induce chronic liver injury with ethanol/CCl4 over 8–12 weeks.
  • Administer this compound intravenously (0.1–1 µg/kg) and quantify histopathology (e.g., H&E staining for necrosis) and oxidative stress markers (GSH-Px, MDA) .
  • Use RNA-seq to identify PGE1-modulated genes (e.g., c-Myc) in HCC progression .

Basic Research Question

Q. How do nutritional deficiencies (zinc, EFAs) influence this compound’s role in alcoholism?

Zinc and pyridoxine deficiencies impair DGLA conversion to PGE1, worsening alcohol-related depression. Ethanol exacerbates zinc depletion, creating a feedback loop that reduces PGE1 synthesis . Research Approach :

  • Conduct dietary depletion studies in rodents, monitoring plasma zinc (AAS) and DGLA (GC-MS).
  • Supplement with γ-linolenic acid (GLA) or evening primrose oil to test PGE1 restoration efficacy .

Advanced Research Question

Q. What molecular mechanisms explain this compound’s dual role in depression and cancer progression?

this compound alleviates depression via EP4 receptor-mediated cAMP elevation but promotes hepatocellular carcinoma (HCC) by upregulating c-Myc via EP4/PKA signaling . Methodological Guidance :

  • Use CRISPR-Cas9 to knockout EP4 receptors in HCC cells and assess c-Myc expression (Western blot) .
  • Compare cAMP dynamics in neuronal vs. hepatic cells using FRET-based biosensors .

Advanced Research Question

Q. How can researchers address variability in this compound’s bioavailability across in vivo models?

Pharmacokinetic variability arises from rapid PGE1 metabolism and tissue-specific receptor distribution. Solutions :

  • Use deuterated this compound analogs to track bioavailability via mass spectrometry .
  • Employ osmotic pumps for sustained release in animal studies to mimic chronic exposure .
  • Measure plasma/tissue PGE1 levels at multiple timepoints to model distribution kinetics.

Basic Research Question

Q. What are the ethical and technical considerations for human studies on this compound and alcoholism?

Human trials require rigorous monitoring of PGE1’s vasoactive effects (e.g., hypotension) and benzyl alcohol toxicity in formulations . Protocol Design :

  • Exclude participants with cardiovascular comorbidities.
  • Use low-dose inhalational this compound (10–30 µg) for bronchodilation studies to minimize systemic effects .
  • Include placebo arms and blinded assessments to reduce bias in behavioral outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PGE1 alcohol
Reactant of Route 2
PGE1 alcohol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.